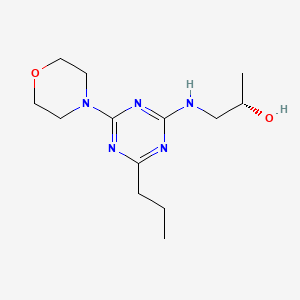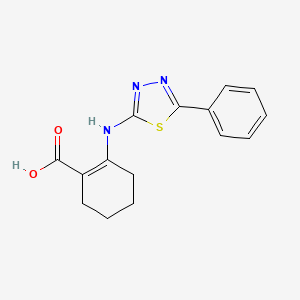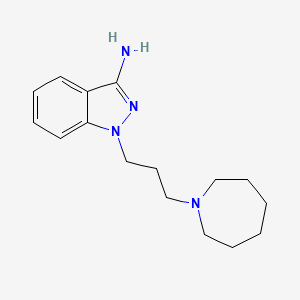
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine is a complex organic compound that features both an oxirane (epoxide) group and a triazine ring
Méthodes De Préparation
The synthesis of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine typically involves multiple steps. One common method includes the reaction of 4-(oxiranylmethoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants .
Mécanisme D'action
The mechanism of action of 3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine involves its interaction with various molecular targets. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The triazine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
3-(4-(Oxiranylmethoxy)phenyl)-6-phenyl-1,2,4-triazine can be compared with other similar compounds such as:
3-(4-(Oxiranylmethoxy)phenyl)-1,2,4-triazine: Lacks the phenyl group at the 6-position, which may affect its reactivity and applications.
6-Phenyl-1,2,4-triazine:
4-(Oxiranylmethoxy)phenyl derivatives: These compounds may have different substituents on the triazine ring, affecting their overall properties and uses .
Propriétés
Numéro CAS |
160455-76-5 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
3-[4-(oxiran-2-ylmethoxy)phenyl]-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)17-10-19-18(21-20-17)14-6-8-15(9-7-14)22-11-16-12-23-16/h1-10,16H,11-12H2 |
Clé InChI |
YGOHNDGGTJDMOH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)C3=NC=C(N=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


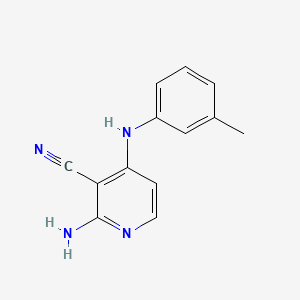

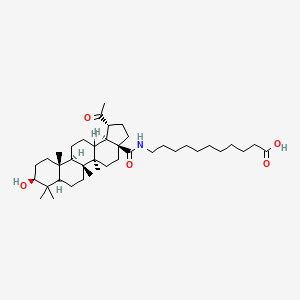

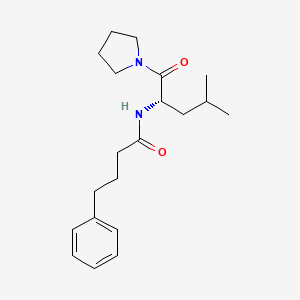
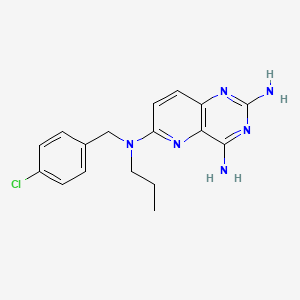
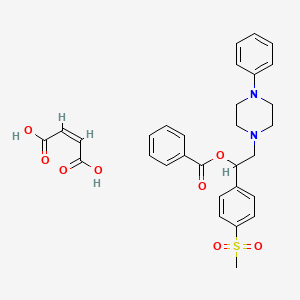
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
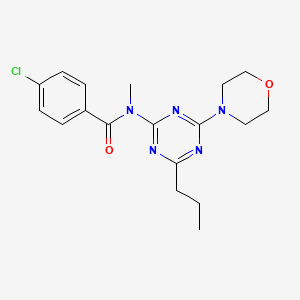
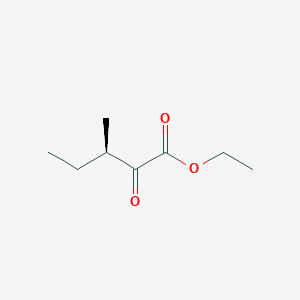
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
